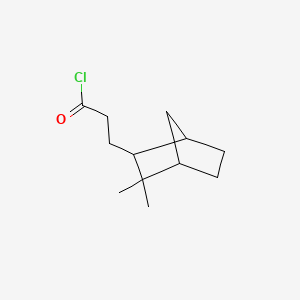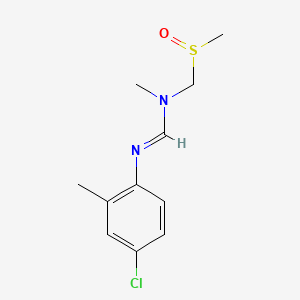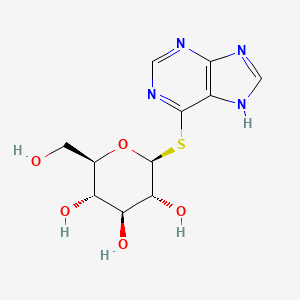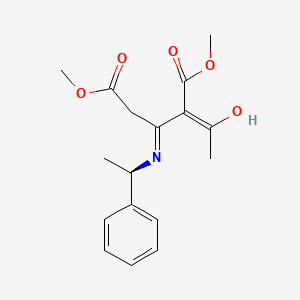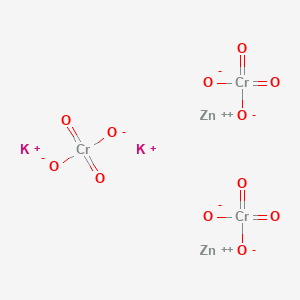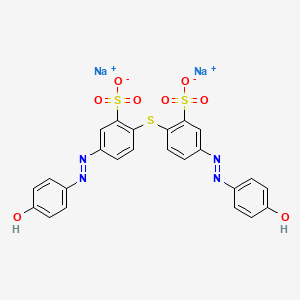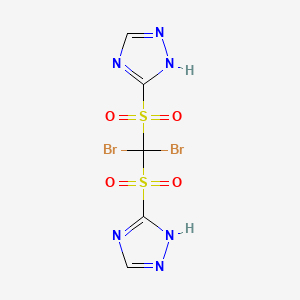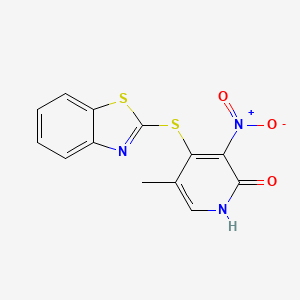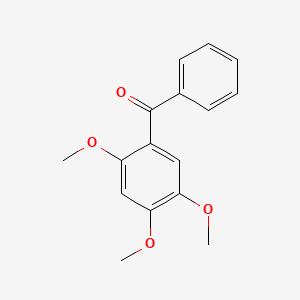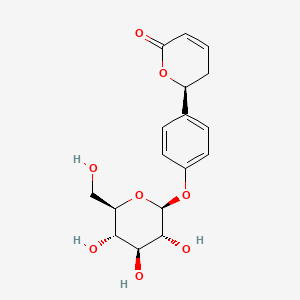
2H-Pyran-2-one, 6-(4-(beta-D-glucopyranosyloxy)phenyl)-5,6-dihydro-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Psilotin is a naturally occurring compound found in certain species of plants, particularly within the Psilotaceae family. It is known for its unique chemical structure and potential medicinal properties. Psilotin has been studied for its various biological activities, including its potential anticancer effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of psilotin involves several steps, starting from readily available starting materials. One common synthetic route includes the use of arylpyrone glycosides, which are abundant in tissue samples of Psilotaceae plants. The synthesis typically involves glycosylation reactions under specific conditions to yield psilotin .
Industrial Production Methods
Industrial production of psilotin is less common due to its natural abundance in certain plants. extraction from plant sources remains a viable method. The extraction process involves harvesting the plant material, followed by solvent extraction and purification to isolate psilotin .
Análisis De Reacciones Químicas
Types of Reactions
Psilotin undergoes various chemical reactions, including:
Oxidation: Psilotin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert psilotin into its reduced forms.
Substitution: Psilotin can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of psilotin can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Psilotin is used as a model compound in studying glycosylation reactions and other chemical processes.
Medicine: Psilotin’s biological activities suggest it could be developed into therapeutic agents for treating various diseases.
Mecanismo De Acción
Psilotin exerts its effects through several molecular targets and pathways:
Serotonin Receptors: Psilotin acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is involved in various neurological processes.
Gene Expression: Psilotin modulates gene expression, leading to changes in cellular functions and biological activities.
Neural Circuitry: Psilotin alters neural circuitry, affecting brain regions such as the default mode network and amygdala, which are implicated in mood regulation.
Comparación Con Compuestos Similares
Psilotin is structurally similar to other compounds such as psilocybin and psilocin, which are also found in certain mushrooms and have psychedelic properties . psilotin is unique in its specific biological activities and potential therapeutic applications.
Similar Compounds
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Psilocin: The active metabolite of psilocybin, responsible for its psychedelic effects.
Serotonin: A neurotransmitter with a similar structure to psilotin, involved in mood regulation.
Propiedades
Número CAS |
4624-52-6 |
|---|---|
Fórmula molecular |
C17H20O8 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
(2S)-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C17H20O8/c18-8-12-14(20)15(21)16(22)17(25-12)23-10-6-4-9(5-7-10)11-2-1-3-13(19)24-11/h1,3-7,11-12,14-18,20-22H,2,8H2/t11-,12+,14+,15-,16+,17+/m0/s1 |
Clave InChI |
NHQCBCFHSBCPOB-HJIDVSFMSA-N |
SMILES isomérico |
C1C=CC(=O)O[C@@H]1C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1C=CC(=O)OC1C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


